3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
Ceefourin-2 is a highly selective inhibitor of multidrug resistance protein 4 (MRP4).
Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Synthesis : Research has shown regioselective synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the tunability of N-alkylation and the production of various substituted derivatives, which may have implications for the compound (Drev et al., 2014).
Synthesis and Structural Analysis : Studies have been conducted on the synthesis of similar pyrazolo[1,5-a]pyrimidine compounds and their crystal structures, which could inform the structural understanding of 3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Liu et al., 2016).
Novel Synthetic Approaches : Innovative methods have been developed for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, offering potential approaches for the synthesis and modification of the compound (Jismy et al., 2018).
Biological Activity and Potential Applications
Potential Anticancer Activity : Some pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their antitumor activities, suggesting the potential for similar applications of this compound (Xin, 2012).
Angiotensin II Receptor Antagonism : Research into pyrazolo[1,5-a]pyrimidine derivatives as angiotensin II receptor antagonists indicates possible roles in cardiovascular health, which could be relevant for the compound (Shiota et al., 1999).
Antiinflammatory Properties : Some pyrazolo[1,5-a]pyrimidine derivatives have been found to possess antiinflammatory properties without ulcerogenic activity, suggesting similar pharmacological potential for this compound (Auzzi et al., 1983).
properties
CAS RN |
348148-51-6 |
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Molecular Formula |
C15H9ClF3N3O2 |
Molecular Weight |
355.7 g/mol |
IUPAC Name |
3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C15H9ClF3N3O2/c1-7-2-4-8(5-3-7)9-6-10(15(17,18)19)22-13(20-9)11(16)12(21-22)14(23)24/h2-6H,1H3,(H,23,24) |
InChI Key |
ZGYIZPUVZOKRHH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)O)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Ceefourin-2; Ceefourin 2; Ceefourin2; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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